2-Hydrazino-5-methyl-7-propylimidazo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,5-b]pyridazine family. This compound is characterized by its unique structure, which includes a hydrazinyl group, a methyl group, and a propyl group attached to the imidazo[1,5-b]pyridazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-5-methylpyridine with a suitable propylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the imidazo[1,5-b]pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazo[1,5-b]pyridazine derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Shares a similar core structure but lacks the hydrazinyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyridazine: A simpler diazine compound with a wide range of biological activities
Uniqueness
2-Hydrazinyl-5-methyl-7-propylimidazo[1,5-b]pyridazine is unique due to the presence of the hydrazinyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and agrochemicals .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(5-methyl-7-propylimidazo[1,5-b]pyridazin-2-yl)hydrazine |
InChI |
InChI=1S/C10H15N5/c1-3-4-10-12-7(2)8-5-6-9(13-11)14-15(8)10/h5-6H,3-4,11H2,1-2H3,(H,13,14) |
InChI Key |
BMBKZFFBXBCQBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(C=C2)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.